Cas no 2225178-08-3 (2-Chloro-4-(ethyl-d5)-pyrimidine-5-boronic acid)
2-Chloro-4-(ethyl-d5)-pyrimidine-5-boronic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-4-(ethyl-d5)-pyrimidine-5-boronic acid
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- Inchi: 1S/C6H8BClN2O2/c1-2-5-4(7(11)12)3-9-6(8)10-5/h3,11-12H,2H2,1H3/i1D3,2D2
- InChI Key: LZDVIIBOTRPFRF-ZBJDZAJPSA-N
- SMILES: C([2H])([2H])(C1=NC(Cl)=NC=C1B(O)O)C([2H])([2H])[2H]
2-Chloro-4-(ethyl-d5)-pyrimidine-5-boronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C904332-5mg |
2-Chloro-4-(ethyl-d5)-pyrimidine-5-boronic acid |
2225178-08-3 | 95% | 5mg |
¥26,962.00 | 2022-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C904332-25mg |
2-Chloro-4-(ethyl-d5)-pyrimidine-5-boronic acid |
2225178-08-3 | 95% | 25mg |
¥72,000.00 | 2022-09-02 |
2-Chloro-4-(ethyl-d5)-pyrimidine-5-boronic acid Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 2-Chloro-4-(ethyl-d5)-pyrimidine-5-boronic acid
Introduction to 2-Chloro-4-(ethyl-d5)-pyrimidine-5-boronic acid (CAS No. 2225178-08-3)
2-Chloro-4-(ethyl-d5)-pyrimidine-5-boronic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2225178-08-3, is a specialized organoboron compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the development of targeted therapies and novel drug candidates. Its unique structural features, including a chloro-substituted pyrimidine ring and a boronic acid moiety, make it a versatile building block for further chemical modifications and functionalizations.
The significance of 2-Chloro-4-(ethyl-d5)-pyrimidine-5-boronic acid lies in its utility as a key precursor in Suzuki-Miyaura cross-coupling reactions, which are widely employed in organic synthesis to construct carbon-carbon bonds. The presence of the boronic acid group facilitates these reactions, enabling the formation of complex molecular architectures. This capability is particularly valuable in medicinal chemistry, where intricate scaffolds are often required to achieve high selectivity and efficacy in biological targets.
In recent years, there has been a surge in research focused on the development of small-molecule inhibitors for therapeutic applications. The pyrimidine core is a common motif in many drugs due to its ability to interact with biological targets such as enzymes and receptors. The deuterated version, ethyl-d5, adds an additional layer of complexity by incorporating deuterium atoms, which can influence metabolic stability and pharmacokinetic properties. This modification is increasingly being explored to enhance drug durability and reduce susceptibility to degradation by metabolic enzymes.
One of the most compelling aspects of 2-Chloro-4-(ethyl-d5)-pyrimidine-5-boronic acid is its role in the synthesis of antiviral and anticancer agents. Pyrimidine derivatives have shown promise in inhibiting viral replication by targeting essential enzymes involved in viral metabolism. For instance, compounds analogous to this boronic acid derivative have been investigated for their potential to disrupt RNA synthesis in viruses, offering a novel approach to antiviral therapy. Additionally, the chloro-substituent on the pyrimidine ring provides a handle for further functionalization, allowing chemists to tailor the molecule for specific biological activities.
The pharmaceutical industry has also leveraged this compound in the development of kinase inhibitors, which are critical for treating cancers and inflammatory diseases. Kinases are enzymes that play a pivotal role in cell signaling pathways, and their overactivity is often associated with disease progression. By designing molecules that selectively inhibit aberrant kinase activity, researchers aim to develop treatments that minimize side effects while maximizing therapeutic benefit. The boronic acid group in 2-Chloro-4-(ethyl-d5)-pyrimidine-5-boronic acid serves as a scaffold for creating high-affinity kinase inhibitors through rational drug design.
Advances in synthetic methodologies have further enhanced the utility of this compound. Modern techniques such as flow chemistry and microwave-assisted synthesis have enabled more efficient and scalable production processes. These innovations not only reduce costs but also improve the purity of the final product, which is essential for pharmaceutical applications. Moreover, green chemistry principles have been integrated into the synthesis of 2-Chloro-4-(ethyl-d5)-pyrimidine-5-boronic acid, minimizing waste and hazardous byproducts to align with sustainable practices.
The incorporation of deuterium isotopes, as seen in ethyl-d5, has emerged as a strategic approach to improve drug bioavailability and resistance against metabolic degradation. Deuterated drugs are designed to mimic natural substrates more closely, thereby evading enzymatic pathways that would typically break down non-deuterated analogs. This concept has gained traction in oncology, where prolonged drug exposure can lead to better therapeutic outcomes. The use of 2-Chloro-4-(ethyl-d5)-pyrimidine-5-boronic acid as a starting material exemplifies this trend toward isotopically labeled compounds.
Recent studies have also highlighted the potential of this compound in agrochemical applications. Pyrimidine-based herbicides and fungicides are widely used due to their efficacy against pests and pathogens while maintaining environmental safety. The versatility of 2-Chloro-4-(ethyl-d5)-pyrimidine-5-boronic acid allows for the synthesis of derivatives with tailored biological activities, making it a valuable tool for developing next-generation crop protection agents.
The future prospects of 2-Chloro-4-(ethyl-d5)-pyrimidine-5-boronic acid are promising, with ongoing research exploring new synthetic pathways and applications. Collaborative efforts between academia and industry are driving innovation in this field, leading to faster translation of laboratory discoveries into market-ready products. As our understanding of biological systems continues to evolve, so too will the demand for sophisticated molecular tools like this boronic acid derivative.
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